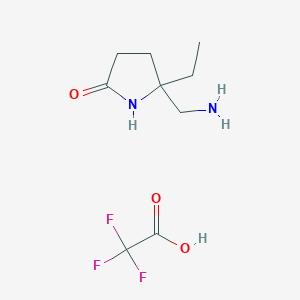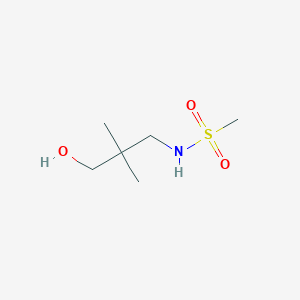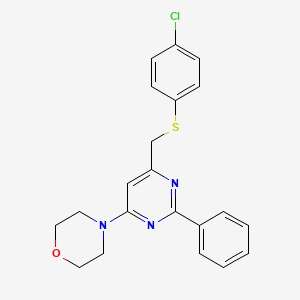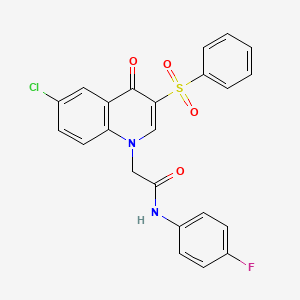
5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidin-2-one is a type of pyrrolidine, which is a five-membered ring with nitrogen as one of the members . Pyrrolidines are found in many biologically active natural and synthetic compounds . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of pyrrolidin-2-one involves a five-membered ring with nitrogen as one of the members . TFA has a structure where all three of the acetyl group’s hydrogen atoms are replaced by fluorine atoms .
Chemical Reactions Analysis
TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .
Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a high acidity, with an acid ionisation constant, Ka, that is approximately 34,000 times higher than that of acetic acid .
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One application involves the enantioselective synthesis of cis and trans pyrrolidine-2,5 dicarboxylic acids. N-BOC-ethyl pyroglutamate undergoes nucleophilic ring opening, leading to the synthesis of compounds that are constituents of the red alga Schizymenia dubyi. This method showcases the use of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in the efficient synthesis of biologically significant molecules (Ezquerra et al., 1993).
Interaction with Beta-Sheet Templates
Another study explores the interaction of ferrocenoyl-dipeptides with 3-aminopyrazole derivatives, investigating their potential as beta-sheet models. This research highlights the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa derivatives in the formation of supramolecular structures, contributing to the understanding of peptide interactions and hydrogen bonding in the creation of complex molecular assemblies (Saweczko et al., 2001).
Aminolysis in Green Chemistry
The compound is also used in the aminolysis of epoxides in an ionic liquid medium, showcasing its application in green and efficient reaction mediums. This process leads to the synthesis of β-aminoalcohols without the need for traditional catalysts, highlighting the role of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in promoting sustainable chemical processes (Malhotra et al., 2008).
Coordination Networks and Silver(I) Complexes
Research into the reaction of 3-aminomethylpyridine with silver(I) salts produces a variety of coordination networks, whose structures depend on the stoichiometry of the components present. This study illustrates the utility of 5-(Aminomethyl)-5-ethylpyrrolidin-2-one tfa in forming multidimensional coordination networks with potential applications in materials science and nanotechnology (Feazell et al., 2006).
Propiedades
IUPAC Name |
5-(aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-2-7(5-8)4-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAODFWNDKKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)N1)CN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-5-ethylpyrrolidin-2-one;2,2,2-trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2878213.png)
![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)


![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![ethyl [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2878229.png)
